1-Heptyl-2-thiourea

Description

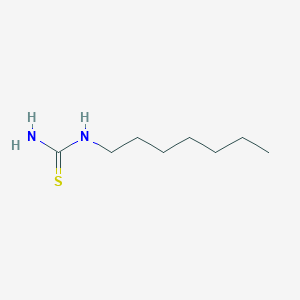

Structure

3D Structure

Properties

IUPAC Name |

heptylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-10-8(9)11/h2-7H2,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIKJRCOHYDZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374711 | |

| Record name | 1-Heptyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-03-1 | |

| Record name | 1-Heptyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3098-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptyl-2-thiourea: Chemical Properties, Structure, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-Heptyl-2-thiourea, a mono-substituted alkylthiourea. While specific experimental data for this particular compound is limited in published literature, this document synthesizes information from analogous compounds and established chemical principles to offer a comprehensive technical overview. We will delve into its fundamental properties, molecular structure, a robust synthesis protocol, expected analytical characteristics, and the broader context of its potential applications in research and development.

Introduction: The Significance of the Thiourea Scaffold

Thiourea, SC(NH₂)₂, and its derivatives are a cornerstone in medicinal and synthetic chemistry.[1][2] The replacement of urea's oxygen atom with sulfur imparts unique chemical properties, including enhanced metal chelation capabilities and a distinct electronic profile.[1] Substituted thioureas are recognized as "privileged structures" because they form the backbone of numerous compounds with a vast spectrum of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[1][3] The N-alkyl substituents, such as the heptyl group in this compound, play a crucial role in modulating the compound's lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.[2][4]

Physicochemical and Structural Properties

This compound is an organosulfur compound featuring a seven-carbon alkyl chain attached to one of the nitrogen atoms of the thiourea core.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | Heptylthiourea | [5] |

| CAS Number | 3098-03-1 | [6][7] |

| Molecular Formula | C₈H₁₈N₂S | [5] |

| Molecular Weight | 174.31 g/mol | N/A |

| Monoisotopic Mass | 174.11906 Da | [5] |

| Melting Point | Data not available. For comparison, N-Ethylthiourea melts at 108-110 °C.[8] | N/A |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol and DMSO.[2][9] | N/A |

| XlogP (Predicted) | 2.4 | [5] |

Molecular Structure and Conformation

The fundamental structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Key structural insights, drawn from crystallographic studies of analogous N-alkyl and N,N,N'-trisubstituted thioureas, include:

-

Planarity and Tautomerism : The S=C-N₂ core of the thiourea moiety is planar.[10] Thiourea exists in a tautomeric equilibrium between the dominant thione form (C=S) and the thiol (isothiourea) form (C-SH).[1] This equilibrium is fundamental to its reactivity and coordination chemistry.

-

Bond Characteristics : The C=S double bond is typically around 1.70 Å, and the C-N bonds are approximately 1.35 Å, indicating significant delocalization of pi-electrons across the N-C-S system.[10]

-

Intermolecular Interactions : A defining feature in the solid state of mono-substituted thioureas is the formation of strong intermolecular hydrogen bonds. The N-H protons act as hydrogen bond donors, and the sulfur atom acts as an acceptor. This N-H···S=C interaction often leads to the formation of centrosymmetric dimers or infinite chains in the crystal lattice, significantly influencing the material's melting point and solubility.[10]

Synthesis of this compound

The synthesis of N-mono-substituted thioureas is most reliably achieved through the reaction of an amine with an isothiocyanate. However, for a primary thiourea like this compound, the reaction is between a primary amine (heptylamine) and a source of thiocyanic acid or by reacting heptyl isothiocyanate with ammonia. The latter is a common and high-yielding approach.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Heptyl Isothiocyanate

This protocol is adapted from standard procedures for the synthesis of N-alkyl thioureas.[11][12]

Materials:

-

Heptyl isothiocyanate

-

Ammonia (e.g., 28-30% solution in water or 2.0 M solution in ethanol)

-

Ethanol

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve heptyl isothiocyanate (1.0 equivalent) in ethanol (approx. 20 mL).

-

Amine Addition: Cool the flask in an ice bath. To the stirred solution, add an ethanolic solution of ammonia (1.1 equivalents) dropwise over 15-20 minutes. The use of ethanolic ammonia is preferred to minimize side reactions associated with aqueous bases.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.

-

Product Isolation: Upon completion, a white precipitate typically forms. If not, the reaction volume can be reduced under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting material.

-

Drying and Characterization: Dry the purified white solid under vacuum. The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show:

-

A triplet at ~0.8-0.9 ppm corresponding to the terminal methyl (CH₃) group of the heptyl chain.

-

A broad multiplet between ~1.2-1.6 ppm for the five methylene (CH₂) groups of the heptyl chain.

-

A multiplet around ~3.2-3.4 ppm for the methylene group adjacent to the nitrogen (N-CH₂).

-

Broad signals for the N-H protons. The NH₂ protons may appear as a broad singlet, and the N-H proton adjacent to the heptyl group may appear as a triplet due to coupling with the adjacent CH₂ group. Their chemical shifts can be variable and are solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to feature:

-

A characteristic signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180-183 ppm .[13]

-

Multiple signals in the aliphatic region (14-45 ppm) corresponding to the seven distinct carbons of the heptyl chain.

-

-

FTIR Spectroscopy: The infrared spectrum will be dominated by vibrations of the thiourea core and the alkyl chain:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to symmetric and asymmetric stretching of the N-H bonds.

-

C-H Stretching: Sharp peaks between 2850-2960 cm⁻¹ from the heptyl group's C-H bonds.

-

N-H Bending (Amide II): A strong band around 1550-1620 cm⁻¹.

-

C-N Stretching: Bands in the 1400-1480 cm⁻¹ region.

-

C=S Stretching: The thiocarbonyl "thioamide" band, which is often a mixed vibration, can be found in the region of 700-850 cm⁻¹ and sometimes near 1080 cm⁻¹.[16][17]

-

-

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) would be suitable.

Potential Applications in Drug Development and Research

Thiourea derivatives are a fertile ground for discovering new therapeutic agents.[1] The incorporation of an N-alkyl chain like heptyl is a common strategy in medicinal chemistry to enhance membrane permeability and interaction with hydrophobic pockets in biological targets.

-

Antimicrobial Agents: N-alkyl thioureas have shown promising antibacterial and antifungal activities.[4][18] The lipophilic heptyl chain could enhance the compound's ability to disrupt microbial cell membranes. It is a strong candidate for screening against a panel of pathogenic bacteria and fungi.

-

Anticancer Research: Many thiourea-containing compounds inhibit cancer cell growth through various mechanisms.[1] The specific activity of this compound would need to be evaluated in relevant cancer cell lines.

-

Antioxidant Properties: The thiourea moiety can act as a radical scavenger, and derivatives are often evaluated for their antioxidant potential.[19]

-

Organocatalysis and Synthesis: Substituted thioureas are effective hydrogen-bond-donating catalysts in a variety of organic reactions.[12]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following precautions are necessary:[6][7]

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[6][7]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6][7]

Conclusion

This compound is a representative member of the N-alkyl-thiourea family, a class of compounds with significant, yet underexplored, potential. While specific experimental data on this molecule is sparse, a comprehensive understanding of its properties and behavior can be extrapolated from the rich chemistry of its analogues. Its straightforward synthesis and the established biological relevance of the thiourea scaffold make it an attractive target for further investigation in medicinal chemistry, materials science, and synthetic methodology development. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the applications of this versatile compound.

References

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

Hendricks, N. R., et al. (2017). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 859–865. Available at: [Link]

-

Sepúlveda-Villarroel, V. F., et al. (2013). A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of the Iranian Chemical Society, 10, 1219-1255. Available at: [Link]

-

Hendricks, N. R., et al. (2017). (PDF) Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. ResearchGate. Available at: [Link]

-

Soliman, S. M. (2014). DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes. Asian Journal of Chemistry, 26(1), 133-138. Available at: [Link]

-

Balan, A. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H18N2S). Retrieved from [Link]

-

Ali, A., et al. (2017). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 33(3), 1343-1351. Available at: [Link]

-

Faihan, A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6520. Available at: [Link]

-

Al-Mulla, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]

-

Balan, A. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ResearchGate. Available at: [Link]

-

Sharma, K., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(28), 20086-20129. Available at: [Link]

-

Pérez-Villanueva, M., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(21), 5133. Available at: [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

-

PubChem. (n.d.). Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea - Mass spectrum (electron ionization). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl thiourea. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylene thiourea. Retrieved from [Link]

-

Dai, C., et al. (2019). (PDF) Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Fourier‐transform infrared (FTIR) spectra of thiourea and.... Retrieved from [Link]

-

JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea - IR Spectrum. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. PubChemLite - this compound (C8H18N2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 10. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orientjchem.org [orientjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jetir.org [jetir.org]

- 18. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Synthesis of N-heptyl substituted thiourea derivatives

An In-Depth Technical Guide to the Synthesis of N-heptyl Substituted Thiourea Derivatives

Abstract

N-heptyl substituted thiourea derivatives represent a class of compounds with significant and diverse pharmacological potential, demonstrating activities that span antibacterial, anticancer, anti-inflammatory, and antioxidant applications.[1][2][3] Their versatile biological profile has positioned them as valuable scaffolds in medicinal chemistry and drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing these derivatives. We delve into the prevalent synthetic methodologies, focusing on the causal mechanisms behind experimental choices, and present detailed, field-proven protocols. The guide emphasizes the nucleophilic addition of heptylamine to isothiocyanates as the primary and most efficient synthetic route, while also exploring alternative pathways using thiocyanates and carbon disulfide. By integrating detailed experimental workflows, data visualization, and a discussion of structure-activity relationships, this document serves as an authoritative resource for the rational design and synthesis of novel N-heptyl thiourea candidates.

Introduction: The Significance of the Thiourea Scaffold

Thiourea, SC(NH₂)₂, is a versatile organosulfur compound whose structure is analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[2] This substitution imparts unique chemical properties that make thiourea and its derivatives exceptional building blocks in organic synthesis and crucial pharmacophores in medicinal chemistry. The N,N'-disubstituted thiourea core is a privileged structure capable of forming strong hydrogen bonds, which facilitates interactions with biological targets such as enzymes and receptors.

The incorporation of an N-heptyl chain into the thiourea scaffold introduces significant lipophilicity, which can enhance membrane permeability and modulate the compound's pharmacokinetic and pharmacodynamic profile. The resulting N-heptyl substituted thiourea derivatives have been investigated for a wide array of biological activities, making them a focal point for the development of new therapeutic agents.[1][2]

Core Synthetic Strategies

The synthesis of N-heptyl substituted thioureas can be accomplished through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired substitution patterns (symmetrical vs. unsymmetrical), and scalability.

Primary Route: Reaction of Heptylamine with Isothiocyanates

The most direct, efficient, and widely employed method for synthesizing unsymmetrical N-heptyl-N'-substituted thioureas is the nucleophilic addition of n-heptylamine to an appropriate isothiocyanate (R-N=C=S).[4][5]

Mechanism: The reaction proceeds via a straightforward "click-type" mechanism. The lone pair of electrons on the nitrogen atom of n-heptylamine acts as a nucleophile, attacking the highly electrophilic central carbon atom of the isothiocyanate group.[4] This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral thiourea product. The efficiency and simplicity of this reaction make it the preferred method for generating diverse libraries of thiourea derivatives.

Causality Behind Experimental Choices:

-

Reaction Rate: The rate is governed by the electronic properties of both reactants. The nucleophilicity of the amine is critical; electron-donating groups on the amine would increase its reactivity. Conversely, the electrophilicity of the isothiocyanate is enhanced by electron-withdrawing groups on its substituent (R'), leading to a faster reaction.[4]

-

Solvent Selection: Common solvents include dichloromethane (DCM), acetone, and tetrahydrofuran (THF), chosen for their ability to dissolve both reactants without participating in the reaction.[4] For many combinations, the reaction proceeds smoothly at room temperature.

-

Temperature Control: While many reactions are efficient at ambient temperatures, less reactive starting materials (e.g., an arylamine with electron-withdrawing groups) may require heating to reflux to achieve a reasonable reaction rate.[6]

Caption: Nucleophilic addition of n-heptylamine to an isothiocyanate.

Alternative Route 1: From Thiocyanates and Acyl Chlorides

This method is particularly useful when the required isothiocyanate is not commercially available. It involves the in-situ generation of an acyl isothiocyanate intermediate.

Mechanism: The synthesis begins with the reaction of an ammonium or potassium thiocyanate salt with an acyl chloride (e.g., benzoyl chloride) in a solvent like acetone.[7][8] This forms a highly reactive acyl isothiocyanate. Subsequently, n-heptylamine is added to the mixture. The amine attacks the isothiocyanate carbon, leading to the formation of an N-acyl-N'-heptyl thiourea. If the acyl group is not desired in the final product, it can be removed via basic hydrolysis.[7]

Alternative Route 2: From Carbon Disulfide

For the synthesis of symmetrical N,N'-diheptylthiourea or when isothiocyanates are unavailable, carbon disulfide (CS₂) serves as an effective thiocarbonyl source.[5][9]

Mechanism: This reaction proceeds through the formation of a dithiocarbamate salt intermediate. Two equivalents of n-heptylamine react with one equivalent of CS₂. One molecule of the amine adds to the CS₂ to form the dithiocarbamate, which is then desulfurized in-situ by the second molecule of amine to produce the final thiourea product and hydrogen sulfide (H₂S). This method is often conducted in an aqueous medium.[9]

Detailed Experimental Protocol: Synthesis of N-heptyl-N'-(4-chlorophenyl)thiourea

This protocol details the synthesis of a representative N-heptyl substituted thiourea derivative via the primary route (Method 2.1). This self-validating system includes reaction monitoring, product isolation, and purification.

Materials & Equipment:

-

n-Heptylamine

-

4-Chlorophenyl isothiocyanate

-

Dichloromethane (DCM, anhydrous)

-

Hexane, Ethyl Acetate (for TLC and chromatography)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Glass funnel and filter paper or Büchner funnel

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorophenyl isothiocyanate (1.0 eq) in anhydrous DCM (approx. 20 mL).

-

Amine Addition: To the stirring solution, add n-heptylamine (1.0 eq) dropwise at room temperature. An ice bath can be used to control the initial exotherm if necessary.

-

Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new spot for the product indicate reaction completion.[10]

-

Work-up & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM. This will typically yield a crude solid or oil.

-

Purification:

-

Recrystallization: The most common method for purifying solid thioureas. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold hexane), and dry under vacuum.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

Caption: A self-validating workflow for thiourea synthesis.

Data Presentation: Representative N-heptyl Thiourea Derivatives

The following table summarizes data for representative N-heptyl substituted thiourea derivatives synthesized via the primary route. Yields and melting points are indicative and may vary based on specific reaction conditions and purity.

| Compound Name | R' Group | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| N-heptyl-N'-phenylthiourea | Phenyl | C₁₄H₂₂N₂S | 250.41 | >90 | 75-77 |

| N-heptyl-N'-(4-chlorophenyl)thiourea | 4-Chlorophenyl | C₁₄H₂₁ClN₂S | 284.85 | >90 | 105-107 |

| N-heptyl-N'-(4-methylphenyl)thiourea | 4-Methylphenyl | C₁₅H₂₄N₂S | 264.44 | >90 | 98-100 |

| N-heptyl-N'-(2-pyridyl)thiourea | 2-Pyridyl | C₁₃H₂₁N₃S | 251.39 | >85 | 88-90 |

Conclusion

References

-

Milutin M. Milosavljević, Ivan M. Vukićević, Veis Šerifi, et al. (2015). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. Available at: [Link]

-

T. Tehseen, et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications - Organic Letters. Available at: [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv Preprint. Available at: [Link]

-

I. Stowers, et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC). Available at: [Link]

-

ResearchGate. (n.d.). Synthetic pathway for the preparation of alkyl-thioureas. ResearchGate. Available at: [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

S. Tabassum, et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central (PMC). Available at: [Link]

-

G. Biagi, et al. (1997). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. PubMed. Available at: [Link]

-

K. Pourshamsian, N. Montazeri, & A. Shams Khameneh. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Thiourea derivatives with pharmacological properties. ResearchGate. Available at: [Link]

-

R. M. G. Screm, et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ResearchGate. Available at: [Link]

-

MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

-

S. Gul, et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

M. Nikolic, et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

1-Heptyl-2-thiourea mechanism of action in biological systems

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Heptyl-2-thiourea in Biological Systems

Abstract

While specific literature on this compound is limited, its chemical structure as an N-substituted alkyl-thiourea places it within a well-studied class of compounds known for a diverse range of biological activities. This guide synthesizes the established knowledge of thiourea derivatives to propose a hypothesized mechanism of action for this compound. We will delve into its potential as an enzyme inhibitor, a prominent role for this class of molecules, and outline detailed experimental protocols to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel thiourea compounds.

Introduction to this compound and the Thiourea Pharmacophore

This compound belongs to the family of thiourea derivatives, organic compounds sharing the functional group (R¹R²N)(R³R⁴N)C=S. The thiourea moiety is a versatile pharmacophore due to its ability to form strong hydrogen bonds and coordinate with metal ions, making it a valuable component in the design of therapeutic agents.[1] Thiourea and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory effects.[1][2][3][4][5][6][7][8] The presence of the heptyl group, a seven-carbon alkyl chain, in this compound is expected to significantly influence its lipophilicity, membrane permeability, and spatial orientation, which are critical factors for its interaction with biological targets.[3]

Hypothesized Mechanism of Action: Multi-Target Enzyme Inhibition

Based on the extensive research on analogous compounds, the primary hypothesized mechanism of action for this compound is through the inhibition of specific enzymes. The sulfur and nitrogen atoms of the thiourea group are key to this activity, often acting as chelating agents for metal ions within the active sites of metalloenzymes or as hydrogen bond donors and acceptors.

Potential Enzyme Targets

Several classes of enzymes are known to be inhibited by thiourea derivatives and are therefore proposed as potential targets for this compound:

-

Urease: This nickel-containing metalloenzyme is a key virulence factor for bacteria like Helicobacter pylori.[9] Thiourea derivatives are potent urease inhibitors, and the heptyl group of this compound could enhance this activity by increasing its localization to bacterial membranes.[9][10]

-

Tyrosinase: A copper-containing enzyme crucial for melanin biosynthesis.[11] Its inhibition is a target for treating hyperpigmentation disorders. Bis-thiourea derivatives have been identified as potent tyrosinase inhibitors, suggesting that this compound may also exhibit this activity.[12]

-

Cholinesterases (AChE and BChE): These enzymes are critical for regulating neurotransmitter levels. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several thiourea derivatives have been reported as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][13]

-

Lipoxygenase and Xanthine Oxidase: These enzymes are involved in inflammatory pathways and oxidative stress. Unsymmetrical thiourea derivatives have shown inhibitory activity against both lipoxygenase and xanthine oxidase, suggesting a potential anti-inflammatory and antioxidant role for this compound.[14][15]

-

Kinases: Various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and B-RAF, are key targets in cancer therapy. The thiourea scaffold has been incorporated into potent kinase inhibitors, indicating a potential anticancer mechanism for this compound.[3]

Proposed Signaling Pathway Inhibition

The inhibition of these enzymes by this compound would lead to the modulation of several key signaling pathways. For instance, inhibition of kinases like VEGFR2 could disrupt angiogenesis, a critical process for tumor growth.

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Protocols for Mechanism Validation

To investigate the hypothesized mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

General Experimental Workflow

The overall workflow for validating the proposed mechanism of action involves a multi-step process from initial screening to in-depth mechanistic studies.

Caption: Experimental workflow for validating the mechanism of action of this compound.

Detailed Protocol: Urease Inhibition Assay

This protocol is adapted from established methods for screening urease inhibitors.[9]

Objective: To determine the in vitro urease inhibitory activity of this compound.

Materials:

-

Jack bean urease

-

Urea

-

Phenol red indicator

-

Phosphate buffer (pH 7.4)

-

This compound

-

Thiourea (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control (thiourea) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of different concentrations of this compound or the positive control.

-

Add 25 µL of jack bean urease solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution containing phenol red.

-

Immediately measure the absorbance at 560 nm and continue to monitor the change in absorbance over time.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and concise table for easy comparison.

| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical Data] |

| This compound | Urease | 15.2 ± 1.8 |

| This compound | Tyrosinase | 25.7 ± 3.1 |

| This compound | AChE | 42.1 ± 5.4 |

| Thiourea (Control) | Urease | 22.5 ± 2.5 |

| Kojic Acid (Control) | Tyrosinase | 18.9 ± 2.2 |

| Galantamine (Control) | AChE | 0.5 ± 0.1 |

Potential Therapeutic Applications

Based on its hypothesized multi-target inhibitory profile, this compound could have several potential therapeutic applications:

-

Antibacterial Agent: Through the inhibition of urease, it could be developed as a treatment for H. pylori infections.[9]

-

Dermatological Agent: By inhibiting tyrosinase, it could be used in cosmetic or therapeutic formulations for hyperpigmentation disorders.[12]

-

Neuroprotective Agent: Inhibition of cholinesterases could make it a candidate for the treatment of neurodegenerative diseases.[2][13]

-

Anti-inflammatory and Antioxidant Agent: Its potential to inhibit lipoxygenase and xanthine oxidase suggests applications in inflammatory conditions.[15]

-

Anticancer Agent: If it proves to be a potent kinase inhibitor, it could be explored for cancer therapy.[3][4]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to a well-established class of bioactive molecules allows for the formulation of a strong, testable hypothesis. The proposed multi-target enzyme inhibition mechanism provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and potentially uncovering a novel therapeutic agent. Further investigation into the structure-activity relationship of the alkyl chain length in N-alkyl-2-thioureas will also be a valuable avenue for future drug discovery efforts.

References

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem. (n.d.).

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI. (2021).

- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry - Taylor & Francis. (n.d.).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).

- Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed. (n.d.).

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - Semantic Scholar. (2021).

- Application Notes and Protocols for Assaying the Enzymatic Inhibition by "Glycine, N- (aminothioxomethyl)-" and Related Thiourea Derivatives - Benchchem. (n.d.).

- A Technical Guide to the Biological Activity Screening of Novel Thiourea Compounds - Benchchem. (n.d.).

- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024).

- Thiourea Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (2025).

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (n.d.).

- Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. (2025).

- Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies - ResearchGate. (2022).

- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - NIH. (n.d.).

- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D. (2022).

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.).

- theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure - Semantic Scholar. (n.d.).

- Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed. (2025).

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Heptyl-2-thiourea: A Technical Guide for Researchers

Introduction

1-Heptyl-2-thiourea, a monosubstituted thiourea derivative, belongs to a class of organic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. The thiourea moiety (–NH–(C=S)–NH–) is a versatile functional group, capable of engaging in various chemical transformations and forming stable complexes with metal ions.[1] Accurate structural elucidation and purity assessment are paramount for any application, and a combination of spectroscopic techniques provides the necessary comprehensive characterization.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous N-alkylthioureas, serves as a predictive framework for researchers. We will delve into the interpretation of expected spectral features and provide standardized protocols for data acquisition, emphasizing the rationale behind experimental choices to ensure data integrity.

Molecular Structure and Key Spectroscopic Features

The structure of this compound consists of a linear seven-carbon alkyl chain attached to one of the nitrogen atoms of the thiourea core. This structure dictates the key features we expect to observe in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals corresponding to the protons of the heptyl chain and the N-H protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing effect of the thiourea moiety.

Expected ¹H NMR Data (Predicted for CDCl₃, 500 MHz):

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H (thioamide) | ~7.5 - 8.5 | Broad singlet | 1H | - |

| N-H₂ (thioamide) | ~6.0 - 7.0 | Broad singlet | 2H | - |

| -CH₂-NH- | ~3.4 - 3.6 | Triplet | 2H | ~7.0 |

| -CH₂-CH₂-NH- | ~1.5 - 1.7 | Quintet | 2H | ~7.0 |

| -(CH₂)₄- | ~1.2 - 1.4 | Multiplet | 8H | - |

| -CH₃ | ~0.8 - 0.9 | Triplet | 3H | ~7.0 |

Interpretation and Experimental Considerations:

-

N-H Protons: The N-H protons of the thiourea group are expected to appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with residual water in the solvent. Their chemical shifts can be sensitive to solvent and concentration. In DMSO-d₆, these peaks would be sharper and appear at a higher chemical shift.[3]

-

Heptyl Chain: The methylene group adjacent to the nitrogen (-CH₂-NH-) is the most deshielded of the alkyl protons, appearing as a triplet around 3.4-3.6 ppm. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around 0.8-0.9 ppm. The remaining methylene groups will resonate as a complex multiplet in the 1.2-1.7 ppm range.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like thioureas, DMSO-d₆ can be advantageous as it slows down the exchange rate, leading to sharper N-H signals.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted for CDCl₃, 125 MHz):

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S | ~180 - 185 |

| -CH₂-NH- | ~45 - 50 |

| -CH₂-CH₂-NH- | ~30 - 35 |

| -(CH₂)₄- | ~22 - 32 |

| -CH₃ | ~14 |

Interpretation and Experimental Considerations:

-

Thiocarbonyl Carbon: The most characteristic signal in the ¹³C NMR spectrum of a thiourea is the thiocarbonyl carbon (C=S), which is highly deshielded and appears in the range of 180-185 ppm.[1][5]

-

Heptyl Chain: The carbon atoms of the heptyl chain will appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (-CH₂-NH-) will be the most deshielded among the alkyl carbons. The chemical shifts of the other methylene carbons will be closely spaced, and the terminal methyl carbon will be the most shielded, appearing around 14 ppm.[6]

-

Acquisition Parameters: Standard ¹³C NMR experiments with proton decoupling are sufficient. For unambiguous assignment of the methylene carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) or Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=S, and C-N bonds.

Expected IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H stretching | Strong, broad |

| 2850 - 2960 | C-H stretching (aliphatic) | Strong |

| ~1620 | N-H bending | Medium |

| ~1550 | C-N stretching / N-H bending | Strong |

| ~1470 | C-H bending (CH₂) | Medium |

| ~1100 - 1300 | C-N stretching | Medium |

| ~700 - 800 | C=S stretching | Medium |

Interpretation and Experimental Considerations:

-

N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the 3300-3400 cm⁻¹ region due to hydrogen bonding.[7]

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the heptyl group.[8]

-

"Thiourea Bands": The region between 1650 cm⁻¹ and 1400 cm⁻¹ contains several coupled vibrations, often referred to as "thiourea bands," which involve contributions from N-H bending and C-N stretching.[7][9]

-

C=S Stretching: The C=S stretching vibration is expected to appear in the 700-800 cm⁻¹ range. This band can be of variable intensity and may be coupled with other vibrations.[9]

-

Sample Preparation: The spectrum can be obtained from a solid sample prepared as a KBr pellet or from a solution in a suitable solvent like chloroform. The use of a KBr pellet eliminates solvent interference.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 174 | [M]⁺˙ (Molecular Ion) |

| 115 | [M - C₄H₉]⁺ |

| 100 | [M - C₅H₁₁]⁺ |

| 87 | [M - C₆H₁₃]⁺ |

| 76 | [CH₄N₂S]⁺˙ (Thiourea) |

| 59 | [CH₃N₂S]⁺ |

Interpretation and Experimental Considerations:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of 174, corresponding to the molecular weight of this compound (C₈H₁₈N₂S).[10]

-

Fragmentation Pattern: Under electron ionization (EI), the heptyl chain is likely to undergo fragmentation. Common fragmentation pathways for N-alkyl compounds involve cleavage of the C-C bonds in the alkyl chain. We can expect to see a series of peaks corresponding to the loss of alkyl radicals. Cleavage of the N-C bond of the heptyl group can also occur. The fragmentation of the thiourea moiety itself can also contribute to the spectrum.[11]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Ionization Technique: While EI is a common technique, softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to increase the abundance of the molecular ion and reduce fragmentation. In ESI, the protonated molecule [M+H]⁺ at m/z 175 would be the expected base peak.[10]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (depending on concentration), relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy

-

KBr Pellet Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition:

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. By understanding the expected spectral features and employing sound experimental practices, researchers can confidently verify the identity and purity of this compound, which is a critical step in any subsequent scientific investigation or application. The predictive data and protocols outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- Wiley-VCH. (2007). Supporting Information.

- National Center for Biotechnology Information. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central.

- Teramoto, S., Kaneda, M., Aoyama, H., & Shirasu, Y. (1981). Correlation Between the Molecular Structure of N-alkylureas and N-alkylthioureas and Their Teratogenic Properties. Teratology, 23(3), 335-342.

- MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.

- PubChem. (n.d.). This compound (C8H18N2S).

- Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(2), 235-239.

- SpectraBase. (n.d.). 1,3-Diheptyl-2-thiourea.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions.

- MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.

- ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives.

- ChemicalBook. (n.d.). 1-(1-NAPHTHYL)-2-THIOUREA(86-88-4) 1H NMR spectrum.

- PubChem. (n.d.). 1-heptyl-3-phenyl-2-thiourea (C14H22N2S).

- SpectraBase. (n.d.). 1-Ethyl-2-Thiourea - Optional[1H NMR] - Spectrum.

- Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.

- National Institute of Standards and Technology. (n.d.). Urea, heptyl-. NIST WebBook.

- ResearchGate. (2019). Synthesis and characterization of thiourea.

- ResearchGate. (n.d.). Fourier‐transform infrared (FTIR) spectra of thiourea and 2‐hexylthiouronium bromide (HTB).

- MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

- ResearchGate. (n.d.). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives.

- PECSA Analytical. (n.d.). Spectroscopy.

- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

- ResearchGate. (n.d.). FTIR spectrum of thiourea.

- ResearchGate. (n.d.). ¹³C NMR spectrum of A) thiourea dioxide (TU‐1⋅O2), B) white precipitate....

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum.

- ChemicalBook. (n.d.). 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum.

- SpectraBase. (n.d.). Thiourea - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6.

- TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.

- National Institute of Standards and Technology. (n.d.). Thiourea. NIST WebBook.

- MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

- FTIR analysis of high energy heavy ion irradiated kapton-H polyimide. (n.d.).

- National Center for Biotechnology Information. (n.d.). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. PubMed Central.

- Jaggi, N., & Vij, D. R. (2006). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 1(1), 1-10.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Thiourea, N,N'-diphenyl-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Thiourea, N,N'-diethyl-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Thiourea, N-methyl-N'-phenyl-. NIST WebBook.

Sources

- 1. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. jetir.org [jetir.org]

- 8. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C8H18N2S) [pubchemlite.lcsb.uni.lu]

- 11. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Potential Biological Activities of N-Alkyl Thioureas

Foreword: The Versatile Scaffold of N-Alkyl Thioureas in Medicinal Chemistry

Thiourea, an organosulfur compound structurally analogous to urea, possesses a rich chemical profile characterized by its thione-thiol tautomerism and the presence of reactive nitrogen and sulfur centers.[1] This inherent versatility has established thiourea and its derivatives, particularly N-alkyl thioureas, as privileged scaffolds in the landscape of medicinal chemistry.[2] The ability of the thioureide moiety >NC(S)N< to form stable complexes with metal ions and engage in various non-covalent interactions, such as hydrogen bonding, underpins its broad range of biological activities.[3][4][5] These derivatives have been extensively investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory roles.[1][4][6]

This guide provides an in-depth exploration of the biological potential of N-alkyl thioureas, moving beyond a simple cataloging of activities. We will dissect the structure-activity relationships (SAR) that govern their efficacy, detail the molecular mechanisms through which they exert their effects, and provide robust, field-proven experimental protocols for their synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is both foundational and actionable, bridging the gap between theoretical chemistry and practical therapeutic development.

Section 1: The Anticancer Potential of N-Alkyl Thioureas

N-alkyl and N-aryl thioureas have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of tumor cell lines, including those resistant to conventional therapies.[6][7] Their multi-targeted action is a key advantage, potentially overcoming the challenge of drug resistance that often plagues single-target agents.[3]

Mechanisms of Cytotoxic Action

The anticancer activity of these compounds is not monolithic; rather, it stems from their ability to interfere with multiple critical cellular processes.

-

Enzyme Inhibition: A primary mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, specific N-allylthiourea derivatives have shown potent inhibitory effects on BRAF (V600E) protein kinase, a key component of the RAS-RAF-MAPK signaling pathway that is frequently mutated in melanoma.[3] Other derivatives have been designed as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels.[3]

-

Induction of Apoptosis: Many thiourea derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed a strong pro-apoptotic activity in human colon cancer cells (SW480, SW620).[8] This is often achieved by disrupting mitochondrial membrane potential and activating caspase cascades.

-

DNA Interaction: Some derivatives, particularly those with planar aromatic or adamantane moieties, can interact with DNA through intercalation or mixed binding modes, disrupting DNA replication and transcription and ultimately leading to cell death.[3]

The following diagram illustrates a simplified overview of the BRAF signaling pathway and the inhibitory action of certain thiourea derivatives.

Caption: Inhibition of the BRAF signaling pathway by N-allylthiourea derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of N-alkyl thioureas is highly dependent on the nature of the substituents on the nitrogen atoms.

-

Aromatic Substituents: The presence of aryl groups, especially those with electron-withdrawing substituents like halogens (e.g., -Cl, -CF3), often enhances anticancer activity.[3][8] Compounds with 3,4-dichloro- and 4-trifluoromethyl-phenyl groups have displayed high cytotoxicity against colon and prostate cancer cells.[8]

-

Alkyl Chain Length: The length and lipophilicity of alkyl chains can significantly influence activity. While increased lipophilicity can improve membrane permeability, some studies show that for certain scaffolds, increasing the alkyl chain length can lead to decreased cytotoxic activity.[3][9] This highlights the need for a finely tuned balance between hydrophobicity and solubility for optimal biological effect.

-

Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyridine, benzothiazole) can enhance specificity and binding affinity to target proteins, often through additional hydrogen bonding opportunities.[3][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected N-alkyl and N-aryl thiourea derivatives against various cancer cell lines.

| Compound ID | N-Substituent 1 | N'-Substituent 2 | Cell Line | IC50 (µM) | Reference |

| Compound 20 | Pyridin-2-yl | Aryl | MCF-7 (Breast) | 1.3 | [3] |

| Compound 17 | Allylcarbamothioyl | 2-chlorobenzamide | MCF-7 (Breast) | 2.6 | [3] |

| Compound 34 | bis-thiourea (ethylene linker) | - | HCT116 (Colon) | 3.2 | [3] |

| Compound 2 | 3-(trifluoromethyl)phenyl | 3,4-dichlorophenyl | SW480 (Colon) | 1.5 - 8.9 | [8] |

| Compound 4 | 4-Fluorophenyl | 4-(hexyloxy)phenyl | MCF-7 (Breast) | 338.33 | [7][9] |

Section 2: Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[1] N-alkyl thioureas have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[11] Their mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymes.[5]

Antibacterial and Antifungal Efficacy

Thiourea derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal pathogens like Candida albicans.[12][13]

-

Mechanism of Action: The lipophilicity conferred by alkyl and aryl groups allows these compounds to penetrate bacterial cell membranes.[5] Some derivatives are known to inhibit key bacterial enzymes. For example, molecular docking studies have suggested that certain thioureas bind to the active site of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[12]

-

SAR Insights: The antimicrobial spectrum is heavily influenced by substitution patterns.

-

Halogenation: The presence of halogen atoms (Cl, Br) on aryl rings consistently enhances antibacterial potency.[5][13] N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea, for example, showed a broad spectrum of activity.[13]

-

Alkyl Chain Length: The effect of alkyl chain length can be species-dependent. For one series of derivatives, antibacterial activity against E. coli decreased as the carbon chain length increased from 10 to 14 atoms, suggesting an optimal lipophilicity is required.[12]

-

-

Anti-biofilm Activity: Importantly, some N-acyl thioureas have demonstrated the ability to inhibit biofilm formation, a key virulence factor in chronic infections, at sub-inhibitory concentrations.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative thiourea derivatives against common microbial strains.

| Compound Class | Substituents | Organism | MIC (µg/mL) | Reference |

| N-acyl thiourea | Benzothiazole moiety | E. coli ATCC 25922 | 625 (MBIC) | [12] |

| N-acyl thiourea | 6-methylpyridine moiety | E. coli ATCC 25922 | 625 (MBIC) | [12] |

| Benzoyl-thiourea | 2,6-dichlorophenyl | S. aureus | 32 | [13] |

| Benzoyl-thiourea | 4-bromophenyl | E. coli | 32-1024 | [13] |

| N-Alkyl thiourea | Isobutyryl/Pivaloyl | Bacillus cereus | Varies | [14] |

*MBIC: Minimum Biofilm Inhibitory Concentration

Section 3: Antiviral Applications

Several classes of N-alkyl thioureas have been identified as potent antiviral agents, particularly against human immunodeficiency virus (HIV).[4][15]

Mechanism of Antiviral Action

The most well-documented antiviral mechanism for thiourea derivatives is the inhibition of reverse transcriptase (RT).

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Compounds like N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) are potent NNRTIs.[16] They bind to an allosteric pocket on the HIV-1 RT enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA, a critical step in the viral life cycle.

-

Other Viral Targets: Research has also explored their activity against other viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-zoster virus, though the mechanisms are less defined.[15]

Quantitative Data: Anti-HIV Activity

| Compound ID | Target | Virus Strain | IC50 (µg/mL) | Reference |

| Compound 3b | HIV Replication | HIV-1 (IIIB) | 54.9 | [15] |

| Compound 3b | HIV Replication | HIV-2 (ROD) | 65.9 | [15] |

| HI-443 | Reverse Transcriptase | HIV-1 | Potent NNRTI | [16] |

Section 4: Synthesis and Experimental Protocols

The integrity of biological data relies on the purity of the synthesized compounds and the robustness of the experimental assays. This section provides validated, step-by-step methodologies.

General Synthesis of N-Alkyl/Aryl Thioureas

A prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[9][17][18]

Caption: General workflow for the synthesis of N-alkyl thioureas.

Protocol: Synthesis of 1-Aryl-3-Alkylthiourea

-

Isothiocyanate Formation:

-

To a solution of the desired aryl amine (1.0 eq) in a suitable solvent like dichloromethane or acetone, add carbon disulfide (1.1 eq) and triethylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours to form the dithiocarbamate salt intermediate.

-

Add a coupling agent such as ethyl chloroformate (1.1 eq) dropwise and continue stirring for another 1-2 hours.

-

Causality Note: The base facilitates the initial nucleophilic attack of the amine on CS2. The coupling agent is essential for converting the dithiocarbamate salt into the reactive isothiocyanate.

-

-

Thiourea Formation:

-

To the solution containing the in-situ generated aryl isothiocyanate, add the desired alkyl amine (1.0 eq).

-

Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: The nucleophilic nitrogen of the alkyl amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea backbone.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the crude product in an appropriate solvent (e.g., ethyl acetate) and wash with dilute HCl, saturated NaHCO3, and brine to remove unreacted amines and salts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the final product by recrystallization or column chromatography to ensure high purity for biological testing.

-

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized thiourea compounds in culture medium. The final solvent (e.g., DMSO) concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with solvent (vehicle control), and cells with a known cytotoxic agent (positive control).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

-

Inoculum Preparation:

-

Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).[9]

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.[9]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

-

Section 5: Conclusion and Future Directions

N-alkyl thioureas represent a remarkably versatile and promising class of compounds in drug discovery. Their synthetic accessibility and the ease with which their structure can be modified allow for the systematic exploration of structure-activity relationships. The broad spectrum of biological activities, from potent anticancer and antimicrobial effects to specific antiviral and enzyme-inhibitory actions, underscores their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to improve their clinical translatability.[16][19][20] Strategies such as designing isoform-selective enzyme inhibitors or developing targeted delivery systems could enhance efficacy while minimizing off-target effects. The continued integration of computational modeling, such as molecular docking and dynamics, with empirical screening will undoubtedly accelerate the discovery of next-generation therapeutics derived from this invaluable chemical scaffold.[3][20]

References

- Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. PubMed.

- Structure-activity relationship of N,N'-dialkylthioureas with varying alkyl chain lengths. Benchchem.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH).

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central (PMC).

- In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443). PubMed.

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.

- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central (PMC).

- Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate.

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.

- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI.

- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.

- Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid. PubMed.

- Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... ResearchGate.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central (PMC).

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PubMed Central (PMC).

- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities. ResearchGate.